![molecular formula C25H26N4O3 B2413267 3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921580-62-3](/img/structure/B2413267.png)
3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a complex organic compound. It is related to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds are known to have significant biological activity and are often used in the development of new drugs .
Synthesis Analysis
The synthesis of similar compounds involves the formation of pyrazol-3-one substrates, which are then used to create the pyrazolo[3,4-d]pyrimidine scaffold . This process involves several steps and requires careful control of reaction conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its complex structure and the presence of multiple functional groups. One source suggests that similar compounds are brownish solids with a melting point greater than 300°C .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide:
Anticancer Activity
This compound has shown significant potential as an anticancer agent. It acts by inhibiting specific enzymes and pathways that are crucial for cancer cell proliferation. Studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2), with notable cytotoxic activities .
Kinase Inhibition
The compound is a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a vital role in cell cycle regulation. By inhibiting CDK2, it can induce cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for targeted cancer therapies .
Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory properties. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Applications
The compound has been explored for its antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes and proteins essential for their life cycle. This application is particularly relevant for developing treatments against viral infections like hepatitis and influenza .
Neuroprotective Effects
Studies suggest that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing neuroprotective drugs .
Antibacterial Activity
The compound has demonstrated antibacterial activity against a range of bacterial strains. It works by disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes. This application is crucial for developing new antibiotics to combat antibiotic-resistant bacterial infections .
Antifungal Applications
The compound has also been studied for its antifungal properties. It can inhibit the growth of various fungal species by targeting fungal cell membranes and enzymes. This makes it a potential candidate for developing antifungal therapies.
These applications highlight the versatility and potential of 3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Discovery of pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Antiviral Agents Neuroprotective effects of pyrrolo[3,2-d]pyrimidine derivatives Antibacterial activity of pyrrolo[3,2-d]pyrimidine derivatives : Antioxidant properties of pyrrolo[3,2-d]pyrimidine derivatives : Antifungal applications of pyrrolo[3,2-d]pyrimidine derivatives
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. Similar pyrazolo[3,4-d]pyrimidine derivatives have been evaluated against leukemia cell lines . These compounds have shown good in vitro anti-proliferative activities and some of them were 8–10 times more potent than BTK inhibitor ibrutinib .
Mode of Action
It is known that pyrazolo[3,4-d]pyrimidine derivatives can interact with their targets and cause changes that lead to anti-proliferative activities .
Biochemical Pathways
Similar compounds have been found to inhibit the activity of certain kinases , which play active roles in signal transduction pathways in humans . Dysfunction of these kinases can cause many diseases, including cancer .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cancer cell lines .
Propriétés
IUPAC Name |
3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-3-4-8-17-11-13-19(14-12-17)26-23(30)20-16-28(2)22-21(20)27-25(32)29(24(22)31)15-18-9-6-5-7-10-18/h5-7,9-14,16H,3-4,8,15H2,1-2H3,(H,26,30)(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTRCCFYLGKMHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-N-(4-butylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-[2-[(1S,2R,4Ar,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-methoxy-2H-furan-5-one](/img/structure/B2413184.png)
![2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2413185.png)
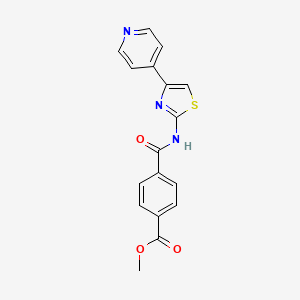

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2413190.png)

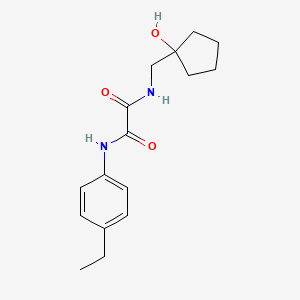
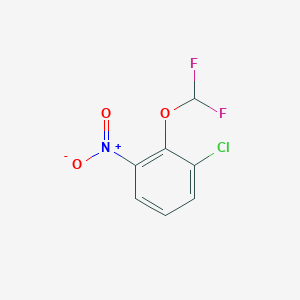
![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide](/img/structure/B2413197.png)
![6-[4-[2-(2-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2413200.png)
![3-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2413201.png)
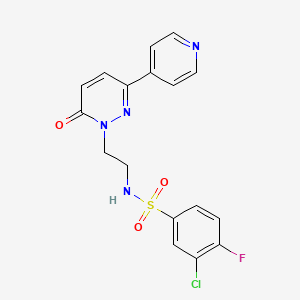
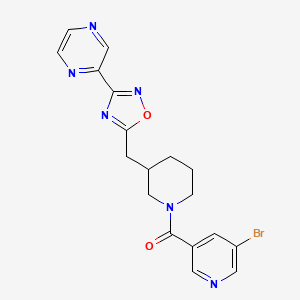
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2413207.png)